molecular formula C11H16O2S B13456022 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2913176-65-3

3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13456022
CAS No.: 2913176-65-3
M. Wt: 212.31 g/mol
InChI Key: AZXWAYKZLVAKKC-UHFFFAOYSA-N
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Description

3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound that features a bicyclo[1.1.1]pentane core with a thian-4-yl substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-4-yl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, to construct the bicyclo[1.1.1]pentane core efficiently . The scalability of these methods allows for the production of significant quantities of the compound for further research and development.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.

Major Products

The major products formed from these reactions depend on the specific transformation being performed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity to biological targets. The thian-4-yl group may further modulate the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the thian-4-yl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing innovative applications in various fields .

Properties

CAS No.

2913176-65-3

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-(thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H16O2S/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13)

InChI Key

AZXWAYKZLVAKKC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C23CC(C2)(C3)C(=O)O

Origin of Product

United States

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